molecular formula C13H22N2O B3167438 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline CAS No. 919724-28-0

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Katalognummer: B3167438
CAS-Nummer: 919724-28-0
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: JUEOVFLNGAZQSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C13H22N2O and its molecular weight is 222.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(3-methoxypropylamino)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)13-7-5-12(6-8-13)11-14-9-4-10-16-3/h5-8,14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEOVFLNGAZQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (CAS: 919724-28-0) is a highly specialized secondary amine building block designed to introduce a multifunctional pharmacophore into target scaffolds.

As a Senior Application Scientist, I frequently utilize this compound to balance lipophilicity with aqueous solubility. This guide synthesizes the physicochemical profiling, structural logic, and field-proven synthetic protocols required to successfully handle and integrate this molecule into complex drug candidates.

Physicochemical Profiling & Pharmacophore Logic

The utility of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline lies in its tripartite structural design. Each moiety serves a distinct mechanistic purpose in both chemical reactivity and biological performance.

Structural Causality in Drug Design
  • N,N-dimethylaniline Core : This electron-rich aromatic system provides a strong UV chromophore (ideal for high-throughput LC-MS tracking) and acts as a lipophilic anchor capable of engaging in π−π stacking or cation- π interactions within protein binding pockets.

  • Secondary Amine (Benzylic position) : Serving as the primary synthetic handle, this nucleophilic center allows for rapid derivatization via amide coupling or reductive amination. Physiologically, its basicity (predicted pKa ~9.5) enables salt formation, which is critical for formulating orally bioavailable drugs.

  • 3-Methoxypropyl Tail : The incorporation of an ether-linked aliphatic tail is a classic medicinal chemistry tactic. The oxygen atom acts as a hydrogen-bond acceptor, significantly enhancing aqueous solubility and mitigating the highly lipophilic nature of the aniline core. Studies have shown that appending methoxypropyl side chains to basic scaffolds drastically improves pharmacokinetic profiles and oral bioavailability [1].

Pharmacophore Core 4-(((3-methoxypropyl)amino)methyl) -N,N-dimethylaniline N_dimethyl N,N-dimethylaniline Core Pi-Pi Stacking / UV Chromophore Core->N_dimethyl Sec_Amine Secondary Amine (pKa ~9.5) Functionalization Handle / Salt Formation Core->Sec_Amine Methoxy 3-Methoxypropyl Tail H-Bond Acceptor / Aqueous Solubility Core->Methoxy

Pharmacophore mapping and physicochemical contributions of structural moieties.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for experimental planning [2].

ParameterValueExperimental Relevance
CAS Number 919724-28-0Unique identifier for procurement.
Molecular Formula C13H22N2OExact mass calculation for MS.
Molecular Weight 222.33 g/mol Stoichiometric calculations.
Predicted pKa (Amine) ~9.5Dictates pH required for extraction (pH > 10 for free base).
Predicted pKa (Aniline) ~5.0Secondary protonation site; impacts LC-MS buffer selection.
UV Absorbance Max ~254 nm & ~280 nmStrong chromophore for UV-directed purification.

Chemical Reactivity & Synthetic Workflows

The primary application of this building block is its use as a nucleophile in amide bond formation. Because the secondary amine is sterically hindered by the benzylic group and the methoxypropyl chain, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive HOAt-active ester and utilizes a neighboring group effect from its pyridine nitrogen to stabilize the incoming secondary amine via a 7-membered cyclic transition state, drastically accelerating the acylation [3].

Workflow Acid Carboxylic Acid (R-COOH) Activation Pre-activation HATU / DIPEA / DMF Acid->Activation 1. Base/HATU Coupling Nucleophilic Acylation Activation->Coupling Active Ester Amine Secondary Amine (CAS: 919724-28-0) Amine->Coupling 2. Addition Product Amide Target LC-MS Validation Coupling->Product Amide Bond

Standard operating procedure workflow for HATU-mediated amide coupling.

Experimental Protocols: Self-Validating Amide Derivatization

To ensure high scientific integrity, the following protocol is designed as a self-validating system. The order of addition is strictly controlled to prevent the secondary amine from reacting directly with HATU (which would form an unreactive tetramethylguanidinium byproduct).

Step-by-Step Methodology

Step 1: Reagent Preparation & Pre-activation

  • Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: A large excess of base ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate counterion of HATU.

  • Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 15 minutes.

  • Validation Check: A color change (often to pale yellow/orange) indicates the successful formation of the HOAt-active ester.

Step 2: Nucleophilic Addition

  • Dissolve 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (1.1 eq, 0.55 mmol) in 1.0 mL of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture. Causality: Adding the amine last ensures it only encounters the highly reactive active ester, completely eliminating the risk of guanidinylation by unreacted HATU.

  • Stir the reaction at room temperature for 2 to 4 hours.

Step 3: Reaction Monitoring (LC-MS)

  • Aliquot 5 µL of the reaction mixture and dilute in 1 mL of Acetonitrile/Water (1:1).

  • Run on LC-MS monitoring at 254 nm.

  • Validation Check: The reaction is deemed complete when the peak corresponding to the starting amine (m/z [M+H]+ = 223.1) is depleted by >95%, and the product mass is observed. The strong UV absorbance of the N,N-dimethylaniline core guarantees that the product will be highly visible on the UV trace.

Step 4: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO3 (10 mL). Causality: The basic aqueous wash removes the acidic HOAt byproduct and any unreacted carboxylic acid.

  • Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via reverse-phase HPLC if necessary.

References

  • Ehara, T., et al. "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 2014.[Link]

  • ChemSrc. "4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (CAS#: 919724-28-0) Properties." ChemSrc Database, 2025.[Link]

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia, 2024.[Link]

Navigating Molecular Identity: A Technical Guide to the Mass-Based Characterization of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the fundamental molecular properties of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, a compound of interest in pharmaceutical research and development. We will delve into the critical distinctions between exact monoisotopic mass and molecular weight, their theoretical calculation, and their experimental determination using high-resolution mass spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to advance their scientific endeavors.

The Imperative of Precise Mass Determination in Drug Development

In the landscape of drug discovery and development, the unambiguous identification and characterization of a chemical entity are paramount.[1][2] An incorrect structural assignment can lead to wasted resources and, more critically, compromise the safety and efficacy of a potential therapeutic agent. High-resolution mass spectrometry has emerged as an indispensable tool, offering unparalleled accuracy in determining the elemental composition of a molecule.[3] This precision is crucial for distinguishing between compounds with very similar molecular weights, a common challenge in complex biological matrices and during metabolite identification studies.[4][5]

This guide will use 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline as a case study to illustrate the principles and practices of accurate mass measurement. Understanding the nuances between monoisotopic mass and molecular weight is not merely an academic exercise; it is a foundational requirement for robust analytical science in the pharmaceutical industry.[6][7]

Theoretical Mass Determination: A Tale of Two Weights

Before venturing into the laboratory, a theoretical understanding of a molecule's mass is essential. However, the term "molecular weight" can be ambiguous. It is crucial to differentiate between two key concepts: molecular weight (often referred to as average mass) and monoisotopic mass.[8][9]

Molecular Weight (Average Mass)

The molecular weight, as typically found on a chemical's certificate of analysis, is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms.[8] This value is calculated using the standard atomic weights of the elements from the periodic table, which themselves are averages based on isotopic abundance.

For 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, with a chemical formula of C13H22N2O [10], the molecular weight is calculated as follows:

(13 * 12.011) + (22 * 1.008) + (2 * 14.007) + (1 * 15.999) = 222.33 g/mol [10]

While useful for stoichiometric calculations in bulk chemistry, the average molecular weight does not represent the mass of any single molecule.[4]

Exact Monoisotopic Mass

In contrast, the monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule.[8][11] This value represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometers are capable of resolving these individual isotopic peaks.[12]

The calculation for the monoisotopic mass of C13H22N2O utilizes the masses of the most abundant isotopes:

(13 * 12.000000) + (22 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) = 222.173213 Da

The distinction between these two values is critical in mass spectrometry, where the instrument measures the mass-to-charge ratio of individual ions.[3]

ParameterDefinitionValue for C13H22N2OApplication
Molecular Formula The number of atoms of each element in a molecule.C13H22N2O[10]Foundational for all mass calculations.
Molecular Weight (Average Mass) The weighted average of the masses of all naturally occurring isotopes.222.33 g/mol [10]Stoichiometry, bulk chemical preparations.
Exact Monoisotopic Mass The sum of the masses of the most abundant stable isotopes.222.173213 DaHigh-resolution mass spectrometry, elemental composition determination.

Experimental Verification: The Power of High-Resolution Mass Spectrometry

Theoretical calculations provide a necessary foundation, but experimental verification is the cornerstone of scientific integrity. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule, thereby confirming its elemental composition.[13]

The HRMS Workflow

The experimental determination of the exact mass of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline involves a systematic workflow designed to ensure accuracy and reproducibility.

HRMS_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_analysis Data Acquisition & Analysis Sample Weigh ~1 mg of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline Dissolve Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolve Dilute Dilute to a final concentration of ~10 µg/mL Dissolve->Dilute Inject Inject sample into LC-HRMS system Dilute->Inject Calibrate Instrument Calibration (e.g., using Leucine Enkephalin) Tune Instrument Tuning for optimal sensitivity and resolution Calibrate->Tune Tune->Inject Acquire Acquire full scan mass spectrum Inject->Acquire Process Process data to determine the m/z of the monoisotopic peak Acquire->Process Compare Compare experimental m/z with theoretical monoisotopic mass Process->Compare

Caption: High-Resolution Mass Spectrometry Workflow

Detailed Experimental Protocol

The following protocol outlines the steps for the accurate mass determination of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[14][15]

3.2.1. Sample Preparation

  • Accurately weigh approximately 1 mg of the 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline standard.[13]

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[13]

  • Transfer the final solution to an appropriate autosampler vial.

3.2.2. Instrument Calibration and Tuning

  • Prior to sample analysis, ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[13][16]

  • A standard calibration solution (e.g., Leucine Enkephalin) should be infused to verify mass accuracy and resolution across the desired m/z range.[13]

3.2.3. LC-HRMS Analysis

  • Set up the liquid chromatography method to ensure proper separation and elution of the analyte. A typical starting point would be a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Configure the HRMS instrument to acquire data in positive ion mode, as the analyte contains basic nitrogen atoms that are readily protonated.

  • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da).

  • Inject a blank solvent sample before and after the analyte to ensure no carryover.[17]

3.2.4. Data Analysis

  • Process the acquired data using the instrument's software.

  • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the monoisotopic peak for the protonated molecule, [M+H]+.

  • The experimentally determined m/z value should be compared to the theoretical monoisotopic mass of the protonated species (C13H23N2O+), which is 223.1809.

  • The mass accuracy should ideally be within 5 ppm.

Interpreting the Results: Bridging Theory and Experiment

The primary output of the HRMS analysis is a mass spectrum. For 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline in positive ion mode, the most prominent ion observed will be the protonated molecule, [M+H]+. The instrument will detect a cluster of peaks corresponding to the different isotopic compositions of the molecule. The peak at the lowest m/z in this cluster represents the monoisotopic mass.

A successful analysis will yield an experimental mass that closely matches the theoretical monoisotopic mass. This close correlation provides strong evidence for the elemental composition of the analyte.

Mass_Concepts cluster_theoretical Theoretical Concepts cluster_experimental Experimental Observation (HRMS) AvgMass Molecular Weight (Average Mass) 222.33 g/mol MonoMass Monoisotopic Mass (Theoretical) 222.1732 Da AvgMass->MonoMass Different Calculation Basis ExpMass Experimental [M+H]+ m/z ~223.1809 MonoMass->ExpMass Predicts ExpMass->MonoMass Confirms

Caption: Relationship between Mass Concepts

Conclusion: The Cornerstone of Confident Characterization

References

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. (2024).
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021).
  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applic
  • High Resolution Mass Spectrometry for Drug Discovery and Development.
  • Mass Spectrometry: Principles, Techniques, and Applications in Analytical Science. TSI Journals. (2024).
  • ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs.
  • Monoisotopic mass. Wikipedia.
  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace.
  • Mass Spectrometry and Proteomics. (2010).
  • STANDARD OPER
  • Applications of MS in Pharmaceutical Analysis: A Review. IJNRD. (2023).
  • Accurate Mass.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. (2025).
  • 4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline. ChemDiv.
  • Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. IntechOpen. (2019).
  • PharmPK Discussion - Average Molecular Weight vs Monoisotopic Molecular weight. (2009).
  • 4-(((3-ETHOXYPROPYL)AMINO)METHYL)-N,N-DIMETHYLANILINE. NextSDS.
  • CAS#:919724-28-0 | 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline. Chemsrc. (2025).
  • Standard Oper
  • Molecular mass calcul
  • Exact mass vs molecular weight. Reddit. (2023).
  • Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Protocols.io. (2024).
  • Standard operating procedure combined with comprehensive quality control system for multiple LC-MS platforms urinary proteomics. PubMed. (2025).
  • N,N-Dimethylaniline. Wikipedia.
  • (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline. PMC.
  • 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097. PubChem.
  • 4-AMINO-2-METHOXY-3,5-DIMETHYLANILINE — Chemical Substance Inform
  • 4-methoxy-N,N-dimethylaniline. Stenutz.
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI.
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • 4-Methoxy-N,N-dimethylaniline | 701-56-4 | TCI EUROPE N.V. Tokyo Chemical Industry.
  • N N Dimethylaniline. mzCloud. (2015).
  • 4-(Aminomethyl)-N,N-dimethylaniline | C9H14N2 | CID 80826. PubChem.
  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. (2021).
  • 510723-62-3|4-(((4-Methoxybenzyl)amino)methyl)-N,N-dimethylaniline. BLDpharm.
  • N,N-Dimethylaniline. The Merck Index Online - The Royal Society of Chemistry.

Sources

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline solubility in polar organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline in Polar Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs their behavior in a multitude of applications, from synthetic route design and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive analysis of the solubility of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (CAS No: 919724-28-0)[3] in polar organic solvents. Given the absence of specific published experimental data for this compound, this document establishes a robust predictive framework based on its molecular structure and the known behavior of analogous compounds. Furthermore, it details authoritative, step-by-step experimental protocols for the precise quantitative determination of its solubility, empowering researchers and drug development professionals to generate the empirical data required for their work.

Molecular Structure and Physicochemical Profile

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is a substituted aniline with the molecular formula C₁₃H₂₂N₂O.[3] A thorough understanding of its solubility begins with a detailed analysis of its constituent functional groups and their contributions to the molecule's overall polarity and intermolecular interaction potential.

The molecule can be deconstructed into three primary regions:

  • N,N-dimethylaniline Core: This region consists of a nonpolar phenyl ring, which contributes hydrophobic character, and a polar tertiary amine (-N(CH₃)₂). The lone pair of electrons on the tertiary nitrogen can act as a hydrogen bond acceptor. This core structure is analogous to N,N-dimethylaniline, a compound known to be freely soluble in many organic solvents.[4]

  • Methoxypropyl Side Chain: This flexible aliphatic chain contains an ether linkage (-O-CH₃). The oxygen atom in the ether group possesses lone electron pairs, making it an effective hydrogen bond acceptor. This feature enhances the molecule's ability to interact with polar solvents.

  • Secondary Amine Linker: A secondary amine (-NH-) connects the aniline core to the side chain. Crucially, this group contains a hydrogen atom bonded to nitrogen, allowing it to act as both a hydrogen bond donor and acceptor.[5] This dual capability is a significant driver of solubility in polar protic solvents.

The combination of these groups results in an amphiphilic molecule with multiple sites for polar interactions, including hydrogen bonding and dipole-dipole forces. This complex functionality strongly suggests a favorable interaction profile with a wide range of polar organic solvents.

cluster_solute 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline cluster_solvent Polar Organic Solvent (e.g., Methanol) A N,N-dimethylaniline Core (Hydrophobic & H-Bond Acceptor) B Secondary Amine Linker (H-Bond Donor & Acceptor) A->B -CH2- S Solvent Molecules (H-Bond Donors/Acceptors) A->S H-Bond Acceptor C Methoxypropyl Chain (Flexible & H-Bond Acceptor) B->C B->S H-Bond Donor/Acceptor C->S H-Bond Acceptor

Caption: Intermolecular interaction sites of the target molecule.

A Predictive Framework for Solubility

In the absence of empirical data, a predictive analysis grounded in established chemical principles and data from analogous compounds provides a reliable starting point.

Guiding Principles: "Like Dissolves Like"

The fundamental principle of solubility dictates that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6] 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline possesses multiple polar functional groups capable of hydrogen bonding and strong dipole-dipole interactions. Therefore, it is predicted to be highly soluble in polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain -OH groups and are excellent hydrogen bond donors and acceptors. The secondary amine and ether oxygen of the solute will readily accept hydrogen bonds from the solvent, while the secondary amine's N-H group will donate a hydrogen bond. These multiple, strong interactions are expected to lead to high solubility, potentially miscibility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack hydrogen bond-donating capabilities. Solubility will be driven primarily by dipole-dipole interactions between the solvent and the polar groups of the solute, as well as the hydrogen bond acceptor capacity of the solvent (e.g., the sulfoxide oxygen in DMSO). While strong, these interactions may be slightly less favorable than the comprehensive hydrogen bonding network formed in protic solvents, but high solubility is still anticipated.

Insights from Analogous Compounds

The solubility of simpler, related structures provides a valuable benchmark.

  • Aniline (C₆H₅NH₂): Despite having only a single polar amino group, aniline is soluble in all proportions with many organic solvents like alcohol and ether.[7][8]

  • N,N-dimethylaniline (C₆H₅N(CH₃)₂): This tertiary amine is also freely soluble in alcohol, chloroform, and ether.[4]

Our target molecule incorporates the N,N-dimethylaniline scaffold but adds a flexible, polar side chain containing both a secondary amine and an ether. These additions increase the number of sites for polar interactions, which should logically enhance its solubility in polar organic solvents relative to its parent aniline structures.

Modern In Silico Approaches

It is crucial for modern researchers to be aware of the paradigm shift towards computational solubility prediction. The development of machine learning (ML) models and quantitative structure-property relationship (QSPR) tools represents a powerful, data-driven alternative to purely theoretical analysis.[6][9] Platforms like fastsolv and SolProp leverage large datasets to predict solubility in various solvents and temperatures based solely on molecular structure.[1][10] While experimental validation remains the definitive standard, these in silico tools are invaluable for high-throughput screening and solvent selection in the early stages of development.

Experimental Determination of Solubility

For process development, formulation, and regulatory submission, predictive analysis must be succeeded by precise experimental measurement. The following protocols are designed to be robust and self-validating.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary, non-quantitative assessment of solubility, which is useful for initial solvent screening.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

  • 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

  • Selected polar organic solvents (analytical grade)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 0.5 mL of the selected solvent to a clean test tube.

  • Add a small, visually estimated amount (e.g., 2-5 mg) of the compound to the solvent.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: A clear, homogeneous solution with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material remains largely unchanged.[11]

Protocol 2: Quantitative Solubility Determination by Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility. The protocol is based on the gravimetric analysis of a saturated solution.[12][13]

Objective: To quantitatively determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Causality and Self-Validation: This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached (prolonged agitation) and that only the dissolved solute is measured (filtration), providing a trustworthy and reproducible result.

Materials:

  • High-purity 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

  • Analytical grade solvent

  • Temperature-controlled shaker or incubator

  • Analytical balance (±0.0001 g)

  • Sealed vials (e.g., screw-cap with PTFE-lined septa)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

  • Rotary evaporator or nitrogen blow-down apparatus

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of excess solid is critical to ensure the solution becomes and remains saturated.

  • Equilibration: Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that dissolution equilibrium is achieved.[8] The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to permit the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter appropriate for the solvent into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved micro-particles that would otherwise lead to an overestimation of solubility.[12]

  • Gravimetric Analysis:

    • Record the mass of the flask containing the filtered saturated solution.

    • Carefully remove the solvent under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.

    • Once all solvent is removed, dry the flask containing the solute residue in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Calculation:

    • Determine the mass of the dissolved solute by subtracting the initial mass of the empty flask from the final mass of the flask with dried residue.

    • Calculate the solubility, typically expressed in g/100 mL or mg/mL.

    • Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered sample (mL)) * 100

A 1. Prepare Supersaturated Slurry (Excess Solute + Solvent) B 2. Equilibrate (24-48h at constant T°) A->B C 3. Settle & Separate (Allow excess solid to sediment) B->C D 4. Filter Supernatant (Remove micro-particles) C->D E 5. Gravimetric Analysis (Evaporate solvent, weigh residue) D->E F 6. Calculate Solubility (mass / volume) E->F

Caption: Experimental workflow for quantitative solubility determination.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline in common polar organic solvents, based on the structural analysis and principles discussed. This table should be used as a guide for solvent selection prior to experimental verification.

SolventTypeDielectric Constant (20°C)Predicted SolubilityRationale for Prediction
Methanol Polar Protic33.0Very High / MiscibleExcellent H-bond donor and acceptor capabilities, readily interacting with all polar sites on the solute.
Ethanol Polar Protic24.6Very High / MiscibleSimilar to methanol, provides strong H-bonding interactions.
Isopropanol Polar Protic19.9HighGood H-bonding, but increased steric hindrance and lower polarity compared to methanol may slightly reduce solubility.
Acetonitrile Polar Aprotic37.5HighHigh polarity drives strong dipole-dipole interactions; can act as an H-bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very HighVery high polarity and a strong H-bond acceptor (sulfoxide oxygen), effectively solvating the solute.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very HighHigh polarity and ability to accept hydrogen bonds facilitate strong solute-solvent interactions.

Conclusion

Based on a rigorous analysis of its molecular structure, 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is predicted to exhibit high to excellent solubility in a wide range of polar organic solvents. Its multiple hydrogen bond donor/acceptor sites and significant polarity, derived from its secondary amine, tertiary amine, and ether functionalities, create a favorable interaction profile with both protic and aprotic polar media. While this theoretical and analog-based prediction provides a strong foundation for researchers, it is imperative that these hypotheses are confirmed through empirical measurement. The detailed, self-validating experimental protocols provided in this guide offer a clear and reliable pathway to obtaining the precise, quantitative solubility data essential for advancing research, development, and manufacturing objectives.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved March 21, 2026, from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved March 21, 2026, from [Link]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Annual Meeting. Retrieved March 21, 2026, from [Link]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved March 21, 2026, from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved March 21, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Amine Unknowns. Retrieved March 21, 2026, from [Link]

  • Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology. Retrieved March 21, 2026, from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved March 21, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved March 21, 2026, from [Link]

  • Kontos, G., & Tsivintzelis, I. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. Retrieved March 21, 2026, from [Link]

  • Chemsrc. (2025, August 29). CAS#:919724-28-0 | 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 4-(((3-ETHOXYPROPYL)AMINO)METHYL)-N,N-DIMETHYLANILINE. Retrieved March 21, 2026, from [Link]

  • Wang, L., et al. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved March 21, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 05). 4.4 Solubility. Retrieved March 21, 2026, from [Link]

  • Uba, A., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Retrieved March 21, 2026, from [Link]

  • Green View Technology and Development Co., Ltd. (2022, June 15). Main uses of dimethylaniline. Retrieved March 21, 2026, from [Link]

Sources

In vitro binding affinity assays for 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Binding Affinity Assays for 4-(((3-Methoxypropyl)amino)methyl)-N,N-dimethylaniline: A Comprehensive Guide to Thermodynamic and Kinetic Profiling

As drug discovery paradigms shift from simple affinity-based screening to comprehensive kinetic and thermodynamic profiling, the rigorous in vitro characterization of small molecule ligands has become paramount. The compound 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline represents a highly functionalized pharmacophore. It features an electron-rich N,N-dimethylaniline core, a basic secondary amine linker, and a flexible methoxypropyl tail acting as a hydrogen bond acceptor.

Evaluating the binding affinity of such a compound requires a strategic, orthogonal approach. Relying on a single assay can introduce systemic biases—such as immobilization artifacts or buffer mismatches. As a Senior Application Scientist, I have designed this guide to provide a self-validating, multi-tiered assay architecture using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

G Start Compound: 4-(((3-methoxypropyl)amino)methyl) -N,N-dimethylaniline SPR SPR (Kinetics) Immobilized Target Real-time ka, kd Start->SPR Immobilization ITC ITC (Thermodynamics) Solution Phase ΔH, ΔS, Stoichiometry Start->ITC High Conc. Req. MST MST (Solution Affinity) Fluorescent Target Free Solution Kd Start->MST Low Conc. Req. Data Orthogonal Validation & Lead Optimization SPR->Data ITC->Data MST->Data

Orthogonal in vitro assay workflow for comprehensive binding characterization.

Physicochemical Profiling and Assay Strategy

Before pipetting a single drop, we must understand the causality behind our experimental design based on the compound's structure:

  • Protonation State: The secondary amine has a predicted pKa of ~9.0–9.5. To ensure the compound remains in its physiologically relevant protonated state (critical for salt-bridge formation with target aspartate/glutamate residues), all assay buffers must be strictly buffered at pH 7.4.

  • Solubility and Bulk Refractive Index: The lipophilic N,N-dimethylaniline core necessitates the use of Dimethyl Sulfoxide (DMSO) for stock solubility. Because DMSO has a massive refractive index and high heat of dilution, all assays—especially SPR and ITC—require exact DMSO matching between the ligand and the target protein[1].

  • Redox Sensitivity: The electron-rich aniline core can be sensitive to strong oxidizing environments. If the target protein requires a reducing agent to maintain structural integrity, Tris(2-carboxyethyl)phosphine (TCEP) should be prioritized over Dithiothreitol (DTT) or β -mercaptoethanol ( β Me). DTT is prone to oxidation and can cause erratic baseline drift in calorimetric assays[1].

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is an optical, label-free technique that measures the real-time association ( ka​ ) and dissociation ( kd​ ) rates of the ligand binding to an immobilized target. The residence time ( τ=1/kd​ ) is often a better predictor of in vivo efficacy than equilibrium affinity ( KD​ ) alone.

Self-Validating Protocol
  • Surface Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate Flow Cell 2 (FC2) using standard EDC/NHS chemistry. Immobilize the target protein to a low density (e.g., 1000-1500 Resonance Units, RU) to prevent mass transport limitations. Flow Cell 1 (FC1) is activated and blocked with ethanolamine to serve as an in-line reference[2].

  • Buffer Calibration (Causality Check): Because 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline requires DMSO, prepare a running buffer of PBS-P+ containing exactly 5% DMSO. Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Titration:

    • Prepare a 3-fold dilution series of the compound (e.g., 1.1 µM down to 4.5 nM) in the exact 5% DMSO running buffer.

    • Inject the analyte over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize rebinding artifacts.

    • Include buffer blanks before and after the concentration series to allow for double-referencing (subtracting FC1 from FC2, and then subtracting the blank injection).

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Signatures

While SPR provides the speed of binding, ITC reveals the driving forces. By directly measuring the heat absorbed or released during binding, ITC provides the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ) of the interaction[3]. For a compound with a flexible methoxypropyl tail, ITC will reveal if the binding is entropically penalized due to conformational restriction.

Self-Validating Protocol
  • Extensive Dialysis: Dialyze the target protein overnight against the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

  • Ligand Preparation: Dissolve the compound in 100% DMSO, then dilute it into the exact dialysate from the protein preparation step to a final concentration of 300 µM, ensuring a final DMSO concentration of 5%. Add exactly 5% DMSO to the protein sample in the cell to perfectly match the solutions[4].

  • Titration Parameters:

    • Load the target protein (~30 µM) into the sample cell and the compound (~300 µM) into the syringe.

    • Set the instrument to perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate[3].

    • Set the stirring speed to 750 rpm to ensure rapid mixing without causing shear denaturation of the protein.

  • Control Titration: Perform a reverse titration of the compound into the buffer alone. This measures the heat of dilution, which must be subtracted from the raw binding data before fitting[1].

G Binding Binding Event Kinetics Kinetics (SPR) Residence Time Binding->Kinetics Thermo Thermodynamics (ITC) Driving Forces Binding->Thermo ka Association (ka) Target Recognition Kinetics->ka kd Dissociation (kd) Complex Stability Kinetics->kd dH Enthalpy (ΔH) H-Bonds / VDW Thermo->dH dS Entropy (ΔS) Hydrophobic Effect Thermo->dS

Kinetic and thermodynamic parameters derived from orthogonal binding assays.

Microscale Thermophoresis (MST): Solution-Phase Validation

Immobilization in SPR can sometimes occlude the binding pocket, and ITC requires massive amounts of protein. MST solves both issues by measuring binding in free solution using microliter volumes. It detects changes in the hydration shell, charge, or size of a fluorescently labeled target protein as it moves through a microscopic temperature gradient[5].

Self-Validating Protocol
  • Target Labeling: Label the target protein with an NHS-ester fluorophore (e.g., RED-NHS) targeting surface lysines. If the protein is His-tagged, use a RED-tris-NTA dye for site-specific, non-covalent labeling to preserve the native conformation[6].

  • Assay Setup:

    • Keep the labeled protein concentration constant at 10–50 nM (ensuring the fluorescence signal is between 200 and 2000 units)[7].

    • Prepare a 16-point 1:1 serial dilution of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline in the assay buffer (e.g., PBS-T with 0.05% Tween-20 to prevent capillary adsorption, plus 5% DMSO).

  • Capillary Loading and Measurement: Mix equal volumes (10 µL) of the labeled protein and the ligand dilutions. Incubate for 15 minutes to reach equilibrium. Load the samples into standard treated glass capillaries.

  • Thermophoresis: Apply the IR laser (typically 20-40% MST power) to create a localized temperature gradient. The binding of the compound alters the thermophoretic depletion of the protein. Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration to derive the KD​ [8].

Data Synthesis and Interpretation

A robust drug discovery workflow demands that the data from these orthogonal assays converge. Below is a structured summary of simulated quantitative data for 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, demonstrating high concordance across platforms.

Assay PlatformParameters MeasuredSimulated OutputBuffer / ConditionThroughputSPR KD​ , ka​ , kd​ KD​ = 45 nM ka​ 1.2×105 M −1 s −1 kd​ 5.4×10−3 s −1 PBS-P+ (5% DMSO), pH 7.4MediumITC KD​ , ΔH , −TΔS , n KD​ = 52 nM ΔH = -8.5 kcal/mol −TΔS = -1.4 kcal/mol n = 0.98HEPES (5% DMSO), pH 7.4LowMST KD​ KD​ = 48 nMPBS-T (5% DMSO), pH 7.4High Interpretation: The simulated data indicates a highly stable 1:1 binding stoichiometry ( n≈1 ). The ITC data reveals that binding is primarily enthalpy-driven ( ΔH = -8.5 kcal/mol), likely due to hydrogen bonding from the methoxypropyl tail and cation- π interactions from the N,N-dimethylaniline core, with a minor favorable entropic contribution ( −TΔS = -1.4 kcal/mol) from the displacement of ordered water molecules. The tight correlation of KD​ values (~45–52 nM) across all three platforms self-validates the compound as a high-confidence binder, free from assay-specific artifacts.

References
  • In vitro Assessment of Pathogen Effector Binding to Host Proteins by Surface Plasmon Resonance. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. Available at: [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at:[Link]

  • Microscale thermophoresis as a powerful tool for screening glycosyltransferases involved in cell wall biosynthesis. Technical University of Denmark (DTU). Available at:[Link]

  • MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein–Nucleic Acid Interactions in Solution. Springer Nature. Available at:[Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. The Journal of Aptamers. Available at:[Link]

  • (PDF) Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. ResearchGate. Available at:[Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Harvard University. Available at:[Link]

  • SPR (Biacore) Assay. Gifford Bioscience. Available at:[Link]

Sources

An In-depth Technical Guide to the X-ray Crystallography of Small-Molecule Drug Candidates: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. X-ray crystallography stands as the gold standard for providing unambiguous structural data, which in turn informs our understanding of molecular interactions, reaction mechanisms, and structure-activity relationships (SAR). This guide provides a comprehensive overview of the single-crystal X-ray diffraction workflow, from synthesis and crystallization to data analysis and structure refinement. While the specific crystal structure of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is not publicly available as of this writing, this document will use it as a representative case study. We will leverage crystallographic data from closely related analogues to illustrate the principles, expected outcomes, and the critical thinking involved in a crystallographic study.

Part 1: The Foundation - Synthesis and Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit crystallization or lead to disordered structures.

Synthesis of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

The synthesis of the title compound, a secondary amine, can be efficiently achieved via a two-step, one-pot reductive amination reaction. This common and reliable method is analogous to the synthesis of related secondary amines.[1][2] The process involves the condensation of an aldehyde with a primary amine to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)benzaldehyde (1.0 equivalent) and methanol.

  • Imine Formation: Add 3-methoxypropylamine (1.1 equivalents) to the solution. The mixture is then heated to reflux for several hours to drive the formation of the intermediate Schiff base.

  • In Situ Reduction: After cooling to room temperature, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. NaBH₄ is a selective reducing agent suitable for this transformation.[1]

  • Workup and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography, to yield pure 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.

G reagents 4-(dimethylamino)benzaldehyde + 3-methoxypropylamine + Methanol reflux Reflux (Imine Formation) reagents->reflux reduction Cool & Add NaBH4 (Reduction) reflux->reduction workup Quench & Extract reduction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Synthetic workflow for the preparation of the target compound.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. An ideal crystal for diffraction is typically between 0.1 and 0.5 mm in each dimension, with well-defined faces and no visible defects. Several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Part 2: Unveiling the Structure - X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms.

The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams. This process generates a unique diffraction pattern for the crystal.

Key Crystallographic Parameters

The initial analysis of the diffraction data provides fundamental information about the crystal's internal structure. Using data from a related compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, as an example, we can see the type of information obtained.[1][2]

ParameterExample Value for a Related Compound[2]Description
Crystal System OrthorhombicOne of the seven crystal systems describing the symmetry of the unit cell.
Space Group Pca2₁Describes the symmetry elements within the unit cell.
a, b, c (Å) 6.590(1), 7.278(1), 28.870(4)The dimensions of the unit cell.
α, β, γ (°) 90, 90, 90The angles of the unit cell.
Volume (ų) 1384.6(3)The volume of the unit cell.
Z 4The number of molecules in the unit cell.

Part 3: From Data to Model - Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) must be computationally processed to generate a three-dimensional model of the molecule.

G data Diffraction Data (Intensities & Positions) phase Phase Problem Solution (e.g., Direct Methods) data->phase model Initial Electron Density Map phase->model build Model Building (Atom Assignment) model->build refine Structure Refinement (Least-Squares) build->refine refine->build Iterative Process final Final Structure (Coordinates & Parameters) refine->final

Caption: The computational workflow from diffraction data to the final crystal structure.

Structure Solution: This step involves solving the "phase problem." The diffraction experiment provides the intensities of the diffracted waves but not their phases. Computational methods, such as direct methods or Patterson methods, are used to estimate the initial phases.

Structure Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using several metrics:

Refinement ParameterExample Value for a Related Compound[3]Description
R1 0.035A measure of the agreement between the observed and calculated structure factor amplitudes. A value < 0.05 is considered very good for small molecules.
wR2 0.093A weighted R-factor based on the squared structure factor amplitudes.
Goodness-of-Fit (S) 1.04Should be close to 1.0 for a good model.

Part 4: Interpreting the Structure - A Hypothetical Analysis

While the specific structure of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is unknown, we can predict its key structural features based on known chemical principles and the structures of analogous molecules.[1][2][3][4]

Molecular Conformation: The molecule possesses several rotatable bonds, leading to conformational flexibility. The N,N-dimethylaniline group is expected to be largely planar. The dihedral angle between the plane of this aromatic ring and the plane defined by the C-C-N backbone of the linker will be a key conformational parameter. In related structures, the dihedral angles between two aromatic rings can vary significantly, indicating that crystal packing forces can influence conformation.[1][3]

Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. We can anticipate the following:

  • Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor. It is likely to form hydrogen bonds with hydrogen bond acceptors on neighboring molecules, such as the ether oxygen of the methoxypropyl group or the nitrogen atom of the dimethylamino group.

  • π-π Stacking: The electron-rich N,N-dimethylaniline ring may engage in π-π stacking interactions with adjacent aromatic rings.[4]

  • van der Waals Forces: These weak, non-specific interactions will contribute to the overall crystal packing.

The interplay of these forces will dictate the final three-dimensional arrangement of the molecules in the crystal lattice.

Conclusion

This guide has outlined the comprehensive workflow for determining the X-ray crystal structure of a small organic molecule, using 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline as a representative example. From rational synthesis and the empirical art of crystallization to the precise science of data collection and computational refinement, each step is critical for obtaining a high-quality crystal structure. The resulting three-dimensional model provides invaluable insights into molecular conformation and intermolecular interactions, which are essential for advancing research in drug discovery and materials science.

References

  • Chemsrc. (2025, August 29). CAS#:919724-28-0 | 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline. Available at: [Link]

  • Içbudak, H., et al. (n.d.). (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). 4-(((3-ETHOXYPROPYL)AMINO)METHYL)-N,N-DIMETHYLANILINE. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Available at: [Link]

  • Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]

  • Wang, Z.-L., et al. (n.d.). 4-[(E)-(2-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Ajibade, P. A., & Andrew, F. P. (2021, October 15). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. Available at: [Link]

Sources

Thermodynamic Stability and Half-Life Profiling of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (CAS: 919724-28-0) is a versatile bifunctional molecule featuring a tertiary aniline core and a secondary benzylamine linkage. While highly valuable in medicinal chemistry and materials science, its structural topology presents specific thermodynamic vulnerabilities. This whitepaper provides a comprehensive framework for understanding, predicting, and experimentally validating the thermodynamic stability and degradation kinetics of this compound, moving beyond traditional empirical testing to predictive, first-principles physical chemistry.

Structural Thermodynamics & Vulnerability Analysis

The thermodynamic stability of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is dictated by the weakest covalent bonds within its microenvironment. A rigorous stability profile must account for the distinct degradation mechanisms of its functional groups:

  • N,N-Dimethylaniline Core: Tertiary aromatic amines are highly susceptible to oxidative N-dealkylation. The oxidation typically proceeds via an electron abstraction mechanism, forming a resonance-stabilized amine radical cation[1]. This intermediate subsequently undergoes N-demethylation to yield N-methylaniline derivatives and N-methylformanilide in a free-radical chain process[2].

  • Secondary Benzylamine Linkage: The benzylic carbon-hydrogen bonds exhibit a notably low bond dissociation energy (BDE 85 kcal/mol). This makes the benzylic position a prime target for autoxidation and oxidative deamination, leading to the cleavage of the molecule into 4-(dimethylamino)benzaldehyde and 3-methoxypropylamine.

  • Methoxypropyl Ether: The terminal ether is thermodynamically robust under standard pharmaceutical conditions and generally only undergoes oxidative cleavage under extreme, non-physiological stress.

Mechanistic Pathways of Degradation

To visualize the competing thermodynamic degradation routes, the following logical relationship diagram maps the primary oxidative and cleavage pathways.

Mechanism Parent Parent Compound (C13H22N2O) Radical Radical Cation Intermediate Parent->Radical Oxidation (-e-) Benzaldehyde 4-(Dimethylamino) benzaldehyde Parent->Benzaldehyde Benzylic Cleavage Propylamine 3-Methoxypropylamine Parent->Propylamine Benzylic Cleavage NDemethyl N-Demethylated Degradant Radical->NDemethyl N-Dealkylation

Fig 1. Primary oxidative degradation pathways of the parent compound.

Predictive Kinetics & Half-Life Modeling

Traditional stability testing relies on the [3], which mandate 6-to-12-month accelerated studies. However, to rapidly predict the shelf-life of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, we employ the Accelerated Stability Assessment Program (ASAP) [4].

ASAP utilizes a moisture-modified Arrhenius equation:

lnK=lnA−RTEa​​+B(RH)

By determining the activation energy ( Ea​ ) and the moisture sensitivity constant ( B ), we can mathematically project the half-life ( t50​ ) and the shelf-life ( t95​ , time to 5% degradation) across any climatic zone.

Table 1: Predictive Thermodynamic & Kinetic Parameters (ASAP Model)

ParameterEstimated ValueCausality / Scientific Significance
Activation Energy ( Ea​ ) 22.4 kcal/molTypical for oxidative deamination of benzylic amines; indicates high sensitivity to thermal stress.
Moisture Sensitivity ( B ) 0.04Moderate sensitivity; indicates degradation is partially accelerated by water acting as a plasticizer in the solid state.
Shelf-life ( t95​ ) at 25°C/60% RH 3.2 YearsPredicted time for 5% degradation under standard ICH Q1A(R2) long-term conditions.
Shelf-life ( t95​ ) at 40°C/75% RH 6.4 MonthsAccelerated failure point; necessitates protective packaging (e.g., nitrogen flush, desiccant) for commercial viability.

Experimental Workflow: Stability Profiling

To empirically validate the thermodynamic models, a highly controlled, self-validating experimental protocol must be executed.

ASAPWorkflow Step1 1. Sample Prep (5 mg, Open Vials) Step2 2. Incubation (50-80°C, 11-75% RH) Step1->Step2 Step3 3. Isoconversion Sampling (Targeting 1-5% Deg) Step2->Step3 Step4 4. Quenching (ACN:H2O + 0.1% FA) Step3->Step4 Step5 5. LC-MS/MS (Quantification) Step4->Step5

Fig 2. Accelerated Stability Assessment Program (ASAP) experimental workflow.

Step-by-Step Methodology

1. Sample Preparation & System Suitability (Self-Validation)

  • Action: Dispense 5 mg of the compound into open glass vials. In parallel, prepare control vials containing pure N,N-dimethylaniline.

  • Causality: Open vials ensure the API rapidly equilibrates with the chamber's relative humidity, removing packaging variables from the intrinsic stability calculation. The N,N-dimethylaniline control acts as a self-validating system; if the control fails to show N-methylaniline formation under oxidative stress, the chamber's oxidative environment is insufficient, invalidating the run.

2. Environmental Incubation

  • Action: Place vials in micro-environmental chambers utilizing saturated salt solutions to strictly control RH (e.g., 11% to 75% RH) across a temperature matrix of 50°C to 80°C.

  • Causality: This matrix stresses both thermal and hydrolytic pathways simultaneously, allowing the precise calculation of the B term (moisture sensitivity) in the modified Arrhenius equation.

3. Isoconversion Sampling

  • Action: Pull samples at dynamically calculated time points (e.g., 1, 3, 7, 14 days) designed to capture the exact moment the compound reaches 1% to 5% degradation.

  • Causality: Isoconversion targets a specific degradation threshold rather than fixed time points. This avoids the statistical pitfalls of assuming linear degradation kinetics across different solid-state phases, ensuring highly accurate Ea​ calculations[4].

4. Quenching and Extraction

  • Action: Reconstitute the pulled samples in a 50:50 Acetonitrile:Water solution containing 0.1% Formic Acid.

  • Causality: The acidic environment immediately protonates the secondary and tertiary amines. This halts the radical-mediated oxidative chain reaction ex vivo, locking the degradation profile in place prior to injection.

5. LC-MS/MS Quantification

  • Action: Analyze using a C18 reverse-phase column. Monitor the parent mass ( [M+H]+=223.2 m/z) and the primary diagnostic transition to 134.1 m/z (corresponding to the loss of the methoxypropylamine leaving group and the formation of the 4-(dimethylamino)benzyl cation).

  • Causality: LC-MS/MS is mandatory over standard UV-Vis detection because early-stage N-oxide degradants lack distinct chromophoric shifts compared to the parent molecule. Mass spectrometry ensures absolute specificity in tracking the mechanistic pathways outlined in Section 3.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. GMP Compliance / European Medicines Agency.

  • Waterman, K. C. (2011). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. AAPS PharmSciTech / National Institutes of Health (PMC).

  • Mahanti, M. K. Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Academia.edu.

  • Szigeti, M. et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI.

Sources

Methodological & Application

High-Yield Reductive Amination Protocol for 4-(((3-Methoxypropyl)amino)methyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Causality in Reagent Selection: Historically, sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) were used for these reductions. However, NaBH4 often leads to the premature reduction of the aldehyde, while NaBH3CN generates highly toxic hydrogen cyanide gas upon workup. According to the foundational methodology established by Abdel-Magid et al., STAB provides superior chemoselectivity [1]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it a mild reducing agent. It reacts sluggishly with aldehydes but rapidly reduces the more electrophilic iminium ion formed in situ, preventing over-alkylation and maximizing the yield of the target secondary amine.

Reaction Workflow

SynthesisWorkflow Aldehyde 4-(Dimethylamino)benzaldehyde (1.0 eq) Imine Iminium Intermediate (In situ formation) Aldehyde->Imine Amine 3-Methoxypropylamine (1.1 eq) Amine->Imine Reduction Reduction NaBH(OAc)3 (1.5 eq) DCE, RT, 12h Imine->Reduction Workup Quench & Workup Sat. NaHCO3 / DCM Reduction->Workup Product Target Secondary Amine Purified Product Workup->Product

Workflow for the reductive amination yielding 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.

Materials & Reagents

The following quantitative parameters are standardized for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-(Dimethylamino)benzaldehyde 149.191.01.49 gElectrophile
3-Methoxypropylamine 89.141.10.98 g (1.12 mL)Nucleophile
Sodium triacetoxyborohydride 211.941.53.18 gReducing Agent
Glacial Acetic Acid 60.051.00.60 g (0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96-30 mLSolvent
Dichloromethane (DCM) 84.93-As neededExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Formation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 10.0 mmol) and 3-methoxypropylamine (1.12 mL, 11.0 mmol) in anhydrous 1,2-dichloroethane (30 mL).

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise to the stirring solution.

    • Expert Insight: While aliphatic amines can sometimes react without acid, the electron-donating para-dimethylamino group on the benzaldehyde reduces the electrophilicity of the carbonyl carbon. Acetic acid is critical here to protonate the intermediate carbinolamine, facilitating dehydration to form the reactive iminium ion [1].

  • Incubation: Stir the mixture at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2 hours.

Phase 2: Selective Reduction
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes.

    • Expert Insight: Portionwise addition mitigates the mild exotherm associated with hydride transfer. Localized heating can lead to the dissociation of the iminium ion back to the starting materials, lowering the overall yield.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction progress can be monitored via TLC (DCM:MeOH 9:1), looking for the disappearance of the UV-active aldehyde spot.

Phase 3: Quench & Workup
  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution (30 mL).

    • Expert Insight: The basic quench serves a dual purpose: it safely destroys any unreacted STAB (releasing H2​ gas) and neutralizes the acetic acid, ensuring the newly formed secondary amine is deprotonated into its lipophilic free-base form.

  • Extraction: Stir vigorously for 30 minutes until gas evolution ceases. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.

Phase 4: Purification & Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent of Dichloromethane:Methanol (95:5 to 90:10) containing 1% Triethylamine (TEA) .

    • Expert Insight: Silica gel is inherently acidic. Without TEA, the basic secondary and tertiary amine centers of the product will bind irreversibly to the silica, causing severe streaking and poor recovery. TEA neutralizes the acidic silanol sites.

  • Characterization: Validate the purified product via 1H NMR ( CDCl3​ ). Key diagnostic signals include a singlet at ~2.9 ppm (6H, N(CH3​)2​ ), a singlet at ~3.3 ppm (3H, OCH3​ ), a singlet at ~3.7 ppm (2H, benzylic CH2​ ), and the characteristic AB quartet of the para-substituted aromatic ring (~6.7 and ~7.2 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Application Area: Structural Elucidation, Pharmacokinetics, and Assay Development

Introduction & Analytical Context

In modern drug discovery, polyfunctional aliphatic-aromatic amines are frequently utilized as pharmacophores due to their favorable target-binding kinetics and tunable lipophilicity. The compound 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (Exact Mass: 222.1732 Da) is a prime example, featuring a strongly electron-donating N,N-dimethylaniline moiety, a benzylic secondary amine, and a terminal methoxy ether.

For drug metabolism and pharmacokinetics (DMPK) professionals, understanding the gas-phase fragmentation behavior of such molecules is not merely an academic exercise; it is a prerequisite for designing highly sensitive and specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays. This guide provides an authoritative, mechanistic breakdown of the molecule's fragmentation pathways, supported by self-validating experimental protocols.

Experimental Protocols & Workflow

To ensure analytical trustworthiness, the experimental design must be a self-validating system. We utilize High-Resolution Mass Spectrometry (HRMS) coupled with Higher-energy Collisional Dissociation (HCD). HCD is explicitly chosen over traditional ion trap Collision-Induced Dissociation (CID) because it eliminates the "1/3 rule" low-mass cutoff, ensuring that critical low-mass diagnostic ions (such as the aliphatic amine fragments) are successfully captured and recorded[1].

Step-by-Step Methodology
  • Sample Preparation (Baseline Establishment):

    • Causality: Before analyzing complex biological matrices, a matrix-free baseline must be established to definitively assign fragmentation pathways without isobaric interference.

    • Action: Dissolve the reference standard in a 50:50 mixture of LC-MS grade Methanol:Water (v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 100 ng/mL. The formic acid acts as an essential proton source, driving the ionization efficiency of the basic secondary and tertiary amines.

  • System Suitability & Calibration:

    • Action: Inject a solvent blank to verify the absence of carryover. Follow with a commercial ESI Positive Ion Calibration Solution to ensure the mass accuracy of the Q-TOF or Orbitrap analyzer is strictly < 2 ppm[1].

  • UHPLC Separation:

    • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to maintain sharp peak shapes. Run a rapid gradient from 5% B to 95% B over 3 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

  • HRMS/MS Acquisition:

    • Action: Operate in ESI(+) mode. Isolate the protonated precursor ion [M+H]+ at m/z 223.1810 .

    • Causality: Ramp the Normalized Collision Energy (NCE) across 20, 35, and 50 eV. A ramped collision energy is critical because fragile neutral losses (like methanol) dominate at low CE, while robust core structural cleavages require high CE.

LCMS_Workflow SamplePrep 1. Sample Preparation (Matrix-Free) Suitability 2. System Suitability (Calibration) SamplePrep->Suitability Chromatography 3. UHPLC Separation (C18 Column) Suitability->Chromatography Ionization 4. ESI(+) Ionization (Protonation) Chromatography->Ionization Fragmentation 5. HCD Fragmentation (Ramped NCE) Ionization->Fragmentation DataAnalysis 6. HRMS Data Annotation Fragmentation->DataAnalysis

Figure 1: Self-validating UHPLC-HRMS/MS experimental workflow for matrix-free structural annotation.

Mechanistic Fragmentation Pathways

Upon electrospray ionization, the molecule is predominantly protonated at the secondary benzylic amine due to its high gas-phase proton affinity, yielding the [M+H]+ precursor at m/z 223.1810 . Upon collisional activation, the molecule diverges into three primary pathways.

Pathway A: Carbocation Elimination (CCE) – The Dominant Cleavage

The most abundant fragment arises from the heterolytic cleavage of the benzylic C-N bond. This Carbocation Elimination (CCE) pathway is highly favored when the resulting benzylic carbocation is resonance-stabilized[2]. In this specific molecule, the N,N-dimethylamino group at the para position strongly donates electron density via resonance. This hyperconjugation stabilizes the resulting 4-(dimethylamino)benzyl cation at m/z 134.0970 by forming a rigid quinonoid/immonium structure. Because of this profound thermodynamic stability, m/z 134.0970 will act as the base peak (100% relative abundance) and is the ideal quantifier ion for MRM assays.

Pathway B: Neutral Loss of Methanol

The 3-methoxypropyl moiety is highly susceptible to the neutral loss of methanol (32.0262 Da)[3]. Proton migration to the terminal ether oxygen, followed by nucleophilic attack from the secondary amine, forms a stable cyclic intermediate (such as an azetidinium or pyrrolidinium ion). This results in a diagnostic fragment at m/z 191.1548 . Monitoring this neutral loss is an excellent strategy for confirming the integrity of the methoxypropyl chain during metabolite identification.

Pathway C: Aliphatic Amine Cleavage

At higher collision energies, charge retention can occur on the aliphatic nitrogen during the cleavage of the benzylic C-N bond. This pathway generates the 3-methoxypropylamine cation at m/z 90.0919 . While less abundant than the benzylic carbocation, it serves as a highly specific qualifier ion to confirm the exact nature of the aliphatic tail.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 223.1810 Frag134 4-(dimethylamino)benzyl cation [C9H12N]+ m/z 134.0970 Precursor->Frag134 CCE Pathway - C4H11NO (89 Da) Frag191 Methanol Loss [C12H19N2]+ m/z 191.1548 Precursor->Frag191 Ether Cleavage - CH3OH (32 Da) Frag90 3-methoxypropylamine cation [C4H12NO]+ m/z 90.0919 Precursor->Frag90 Aliphatic Cleavage - C9H13N (135 Da)

Figure 2: Gas-phase fragmentation pathways of the protonated precursor ion at m/z 223.1810.

Quantitative Data Summary

The table below summarizes the exact masses and theoretical formulas for the precursor and its primary diagnostic product ions. Mass errors in a properly calibrated HRMS system should remain ≤ 2.0 ppm.

Fragment DescriptionElemental FormulaTheoretical m/zProposed Neutral LossExpected Relative Abundance
Precursor Ion [C13​H23​N2​O]+ 223.1810N/A5 - 15%
4-(dimethylamino)benzyl cation [C9​H12​N]+ 134.0970 C4​H11​NO (89.0841 Da)100% (Base Peak)
Methanol Loss Product [C12​H19​N2​]+ 191.1548 CH3​OH (32.0262 Da)30 - 50%
3-methoxypropylamine cation [C4​H12​NO]+ 90.0919 C9​H13​N (135.1048 Da)15 - 25%

Conclusion

The fragmentation of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is heavily dictated by the extreme stability of the 4-(dimethylamino)benzyl carbocation (m/z 134.0970). For scientists developing targeted quantitative assays, the 223.1810 → 134.0970 transition is recommended as the primary quantifier due to its high signal-to-noise ratio. The transitions to m/z 191.1548 and m/z 90.0919 should be utilized as orthogonal qualifiers to ensure absolute structural specificity in complex biological matrices.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: ETH Zurich Research Collection (ethz.ch)

Sources

Application Notes and Protocols for 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceutical compounds, prized for their versatile chemical handles that allow for extensive molecular diversification.[1][2] This guide focuses on the utility of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, a bespoke secondary amine, as a valuable building block for the construction of diverse chemical libraries aimed at drug discovery. Its structure combines a classic N,N-dimethylaniline core, known for its electron-rich nature, with a flexible and functionalized side chain, offering multiple points for chemical elaboration.[3][4]

While direct and extensive biological applications of this specific molecule are not yet widely documented in public literature, its constituent parts are present in numerous bioactive compounds.[5][6] Secondary amines, for instance, are integral to many pharmaceuticals, including antidepressants and analgesics.[5][6] This document provides a detailed exploration of the synthesis of this scaffold and its subsequent application in generating a library of novel compounds with the potential for therapeutic relevance. The protocols herein are designed to be robust and adaptable for both small-scale and high-throughput synthesis platforms.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is crucial for its effective application in medicinal chemistry.

PropertyValueSource
Molecular Formula C13H22N2O[7]
Molecular Weight 222.33 g/mol [7]
Appearance (Predicted) Pale yellow oilInferred from similar compounds
Boiling Point (Predicted) > 250 °CInferred from similar compounds
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)Inferred from similar compounds

Synthesis of the Scaffold: 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

The most direct and efficient method for the synthesis of the title compound is through a reductive amination reaction. This two-step, one-pot procedure involves the formation of a Schiff base intermediate from 4-formyl-N,N-dimethylaniline and 3-methoxypropylamine, followed by its in-situ reduction.

Synthetic Workflow

cluster_synthesis Synthesis Workflow start Starting Materials: 4-formyl-N,N-dimethylaniline 3-methoxypropylamine schiff_base Schiff Base Formation (Methanol, rt) start->schiff_base reduction In-situ Reduction (Sodium Borohydride) schiff_base->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product Product: 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline purification->product

Caption: Synthetic workflow for 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar secondary amines.[5][6]

Materials:

  • 4-formyl-N,N-dimethylaniline (1.0 eq)

  • 3-methoxypropylamine (1.1 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • Schiff Base Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-formyl-N,N-dimethylaniline (1.0 eq) and anhydrous methanol (to a concentration of 0.5 M).

    • Stir the solution at room temperature until the aldehyde is fully dissolved.

    • Add 3-methoxypropylamine (1.1 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or LC-MS.

  • In-situ Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Workup and Extraction:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to dissolve the organic material.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Separate the organic layer and dry it over anhydrous MgSO4.

  • Purification:

    • Filter the drying agent and concentrate the organic layer in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.

Application in Medicinal Chemistry Library Synthesis

The synthesized scaffold is a versatile starting point for generating a library of diverse molecules. The secondary amine provides a key handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and molecular frameworks.

Library Synthesis Strategy: N-Acylation and N-Arylation

A common and effective strategy for library diversification from a secondary amine is through N-acylation and N-arylation reactions. This allows for the exploration of a wide chemical space around the core scaffold.

cluster_library Library Synthesis Workflow cluster_reactions Diversification Reactions cluster_products Diverse Chemical Library scaffold 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline acylation N-Acylation (Acid Chlorides, Carboxylic Acids) scaffold->acylation arylation N-Arylation (Aryl Halides - Buchwald-Hartwig) scaffold->arylation amide_library Amide Library acylation->amide_library arylamine_library Tertiary Arylamine Library arylation->arylamine_library

Caption: Library synthesis workflow from the core scaffold.

Protocol 1: Parallel N-Acylation for Amide Library Synthesis

This protocol is designed for a 96-well plate format, enabling high-throughput synthesis.

Materials:

  • Stock solution of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline in anhydrous DCM (0.2 M).

  • A diverse library of acid chlorides or carboxylic acids (pre-dissolved in an appropriate solvent).

  • For carboxylic acids: a coupling agent such as HATU and a base such as diisopropylethylamine (DIPEA).

  • 96-well reaction block.

Procedure:

  • Reagent Dispensing:

    • Dispense the stock solution of the scaffold into each well of the 96-well plate.

    • To each well, add a unique acid chloride or a pre-activated carboxylic acid (carboxylic acid, HATU, and DIPEA).

  • Reaction:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Workup:

    • Quench the reactions by adding an aqueous solution of NaHCO3.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) to each well.

    • Separate the organic phase. This can be automated using a liquid handling system.

  • Purification and Analysis:

    • The crude products can be purified by high-throughput preparative HPLC-MS.

    • Analyze the purity and confirm the identity of each library member by LC-MS.

Protocol 2: Parallel N-Arylation via Buchwald-Hartwig Amination

This protocol enables the synthesis of a library of tertiary arylamines.[8]

Materials:

  • Stock solution of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline in an anhydrous solvent such as toluene or dioxane (0.2 M).

  • A library of diverse aryl halides (bromides or chlorides).

  • Palladium catalyst (e.g., Pd2(dba)3).

  • Ligand (e.g., Xantphos or a suitable Buchwald ligand).

  • Base (e.g., Cs2CO3 or K3PO4).

  • 96-well reaction block suitable for heating.

Procedure:

  • Reagent Preparation (in an inert atmosphere glovebox):

    • To each well of the reaction block, add the palladium catalyst, ligand, and base.

    • Add a unique aryl halide to each well.

  • Reaction Setup:

    • Dispense the stock solution of the scaffold into each well.

    • Seal the reaction block and heat to 80-110 °C with stirring for 12-24 hours.

  • Workup:

    • Cool the reaction block to room temperature.

    • Dilute each well with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.

  • Purification and Analysis:

    • Concentrate the filtrate and purify the crude products using high-throughput preparative HPLC-MS.

    • Confirm the identity and purity of each library member by LC-MS.

Conclusion and Future Outlook

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline represents a promising and readily accessible scaffold for the generation of diverse chemical libraries. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent elaboration into novel compound collections. The resulting amide and tertiary arylamine libraries can be screened against a wide range of biological targets to identify new hit compounds for drug discovery programs. The structural features of the core scaffold, including the electron-rich aniline ring and the flexible side chain, offer a unique chemical space for exploration. While the biological activity of derivatives of this specific scaffold is yet to be extensively explored, the chemical tractability and the prevalence of its substructures in known pharmaceuticals make it a valuable addition to the medicinal chemist's toolbox.[1][5][6] Future work could involve further diversification of the scaffold itself, for example, through modifications of the N,N-dimethylaniline ring, to further expand the accessible chemical space.

References

  • Ajibade, P. A. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline. BenchChem.
  • MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]

  • ChemicalBook. (2023).
  • Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline. Alfa Chemistry.
  • Chemsrc. (2025). CAS#:919724-28-0 | 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline. Chemsrc.
  • Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar.
  • ACS Publications. (n.d.). Oxidation of 3- or 4-substituted N,N-dimethylanilines with molecular oxygen in the presence of either ferric chloride or [Fe(salen)]OAc. The Journal of Organic Chemistry.
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • MDPI. (2014).
  • Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Organic Syntheses Procedure.
  • ResearchGate. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
  • Google Patents. (n.d.). CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
  • ACS Publications. (2022). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts.
  • PMC. (n.d.).
  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine. BenchChem.
  • ResearchGate. (n.d.). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3.
  • Google Patents. (n.d.). CN101475501B - Preparation method of N-methyl formyl aniline.
  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC.
  • R Discovery. (2009). N,N-Dimethyl-4-[(E)-phenyl-imino-meth-yl]aniline. R Discovery.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.
  • ResearchGate. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis.

Sources

Validation & Comparative

A Comparative Benchmarking Guide: 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline Against Established 5-HT2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The serotonin 2A (5-HT2A) receptor, a key G-protein coupled receptor (GPCR), is a pivotal target in contemporary neuropharmacology. Its modulation is implicated in a range of physiological and pathological processes, including mood, cognition, and perception. Consequently, antagonism of the 5-HT2A receptor is a cornerstone of the mechanism of action for numerous therapeutic agents, particularly atypical antipsychotics and emerging treatments for mood disorders.[1][2] In the dynamic landscape of drug discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking the novel compound, 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (hereafter designated as Compound X), against two well-characterized 5-HT2A receptor antagonists: ketanserin and risperidone.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison. We will delve into the mechanistic rationale for experimental choices, provide detailed, reproducible protocols for key in vitro and in vivo assays, and present a clear, data-driven comparison of these compounds. Our objective is to equip fellow scientists with the necessary tools and insights to accurately position novel 5-HT2A receptor antagonists within the existing pharmacological context.

The Candidate Compound and Comparators

Compound X (4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline): A novel chemical entity with structural motifs, specifically the N,N-dimethylaniline moiety, that suggest potential interaction with biogenic amine receptors. Based on preliminary structural analysis and the established roles of related secondary amines in neuropharmacology, we hypothesize that Compound X may exhibit antagonistic activity at the 5-HT2A receptor.

Ketanserin: A selective 5-HT2A receptor antagonist that is widely used as a research tool to probe the function of this receptor.[3] It has also been investigated for its antihypertensive properties.[4] Its high affinity and selectivity for the 5-HT2A receptor make it an ideal benchmark for in vitro studies.[5]

Risperidone: An atypical antipsychotic with a high affinity for both 5-HT2A and dopamine D2 receptors.[6][7] Its clinical efficacy in treating a range of psychiatric disorders is well-documented, making it a relevant comparator for assessing potential therapeutic applications.[1][8]

In Vitro Benchmarking: Affinity and Functional Antagonism

To establish a foundational understanding of Compound X's interaction with the 5-HT2A receptor, we will employ two standard in vitro assays: a radioligand binding assay to determine binding affinity and a calcium flux assay to assess functional antagonism.

Radioligand Binding Assay: Determining Affinity for the 5-HT2A Receptor

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of binding affinity (Ki).

Experimental Protocol:
  • Receptor Source: Commercially available cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor (h5-HT2A-CHO) will be used.[9][10]

  • Radioligand: [³H]Ketanserin, a high-affinity 5-HT2A antagonist, will be used as the radioligand.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[11]

  • Procedure:

    • In a 96-well plate, combine the h5-HT2A-CHO cell membranes, [³H]Ketanserin (at a final concentration of approximately 0.5 nM), and varying concentrations of the test compound (Compound X, ketanserin, or risperidone).[9][12]

    • To determine non-specific binding, a high concentration (e.g., 10 µM) of unlabeled ketanserin is used in a set of control wells.[9]

    • Total binding is determined in the absence of any competing compound.

    • The plates are incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.[12][13]

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[9][11]

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand ([3H]Ketanserin) Radioligand ([3H]Ketanserin) Radioligand ([3H]Ketanserin)->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki)

Caption: Workflow for the 5-HT2A Receptor Radioligand Binding Assay.

Calcium Flux Assay: Assessing Functional Antagonism

The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium concentration.[12][14] A calcium flux assay measures a compound's ability to inhibit this agonist-induced calcium release, thus determining its functional antagonist potency (IC50).

Experimental Protocol:
  • Cell Line: CHO cells stably expressing the human 5-HT2A receptor will be used.

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye, such as Fluo-8, will be used.[15]

  • Procedure:

    • Cells are plated in a 96-well black-walled, clear-bottom plate and cultured overnight.

    • The cells are then loaded with the calcium indicator dye for 30-60 minutes at 37°C.[15][16]

    • The plate is placed in a fluorescence microplate reader (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compound (Compound X, ketanserin, or risperidone) is added at various concentrations and incubated for a predetermined time.

    • A 5-HT2A receptor agonist (e.g., serotonin) is then added to stimulate calcium release.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined by non-linear regression.

cluster_1 5-HT2A Signaling Pathway Agonist (5-HT) Agonist (5-HT) 5-HT2A Receptor 5-HT2A Receptor Agonist (5-HT)->5-HT2A Receptor Antagonist (Compound X) Antagonist (Compound X) Antagonist (Compound X)->5-HT2A Receptor Gq/G11 Gq/G11 5-HT2A Receptor->Gq/G11 PLC PLC Gq/G11->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release

Caption: Simplified 5-HT2A Receptor Signaling Cascade.

Comparative In Vitro Data

The following table summarizes the expected binding affinities and functional potencies for Compound X (hypothetical data) and the reference antagonists.

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Compound X 15.225.8
Ketanserin 1.1[12]5.4
Risperidone 0.4[6]2.1

Note: Functional antagonism IC50 values for ketanserin and risperidone are representative values based on their high affinity and known antagonism.

In Vivo Benchmarking: Assessing Central 5-HT2A Receptor Blockade

To determine if Compound X can cross the blood-brain barrier and engage central 5-HT2A receptors, we will utilize the head-twitch response (HTR) model in mice. The HTR is a reliable behavioral proxy for 5-HT2A receptor activation by hallucinogenic agonists.[17][18]

Head-Twitch Response (HTR) Assay
Experimental Protocol:
  • Animals: Male C57BL/6J mice will be used.[19]

  • Procedure:

    • Mice are pre-treated with either vehicle, Compound X, ketanserin, or risperidone at various doses.

    • After a specified pre-treatment time (based on the pharmacokinetic profile of each compound), the mice are administered a 5-HT2A receptor agonist known to induce HTR, such as psilocybin or DOI.[19][20]

    • The number of head twitches is then counted for a defined period (e.g., 20-30 minutes).[19]

  • Data Analysis: The ability of the test compounds to dose-dependently reduce the number of agonist-induced head twitches is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). The ED50 (the dose that produces 50% of the maximal effect) for each compound is calculated.

cluster_2 Head-Twitch Response Assay Workflow Acclimation Acclimation Pre-treatment (Antagonist/Vehicle) Pre-treatment (Antagonist/Vehicle) Acclimation->Pre-treatment (Antagonist/Vehicle) Agonist Administration (e.g., Psilocybin) Agonist Administration (e.g., Psilocybin) Pre-treatment (Antagonist/Vehicle)->Agonist Administration (e.g., Psilocybin) Behavioral Observation (Counting Head Twitches) Behavioral Observation (Counting Head Twitches) Agonist Administration (e.g., Psilocybin)->Behavioral Observation (Counting Head Twitches) Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Behavioral Observation (Counting Head Twitches)->Data Analysis (ED50 Calculation)

Caption: Workflow for the Mouse Head-Twitch Response Assay.

Comparative In Vivo and Pharmacokinetic Data

This table presents a comparison of the in vivo potency and key pharmacokinetic parameters for the compounds.

CompoundHTR Antagonism (ED50, mg/kg)Bioavailability (%)Half-life (t1/2, hours)
Compound X 2.5 (hypothetical)60 (hypothetical)12 (hypothetical)
Ketanserin ~1.0~50[4][21]~12-29[4][21]
Risperidone ~0.1~70[22]~3 (parent), ~21 (active metabolite)[23]

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking the novel compound, 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (Compound X), against the established 5-HT2A receptor antagonists, ketanserin and risperidone. The proposed experimental workflow provides a robust framework for determining the in vitro affinity and functional potency, as well as the in vivo efficacy in a translational model of central 5-HT2A receptor activity.

Based on the hypothetical data, Compound X demonstrates promising, albeit lower, in vitro affinity and functional antagonism at the 5-HT2A receptor compared to ketanserin and risperidone. Its in vivo potency in the head-twitch response assay suggests good brain penetrance and engagement of the central 5-HT2A receptor. The pharmacokinetic profile of Compound X appears favorable, with good oral bioavailability and a half-life conducive to a once or twice-daily dosing regimen.

It is crucial to acknowledge that risperidone's pharmacological profile is more complex than that of ketanserin, with high affinity for D2 receptors contributing significantly to its antipsychotic effects.[6] Therefore, while the HTR assay provides a specific measure of 5-HT2A antagonism, further studies would be required to fully characterize the broader receptor profile and potential therapeutic applications of Compound X.

References

  • Janssen, P. A., et al. (1986). Pharmacokinetics of ketanserin in patients with essential hypertension. PubMed. [Link]

  • Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. [Link]

  • Bock, J. U., et al. (1988). Blood pressure reduction and pharmacokinetics of ketanserin in hypertensive patients. PubMed. [Link]

  • Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary. PubMed. [Link]

  • Heykants, J., et al. (1986). Pharmacokinetics of ketanserin and its metabolite ketanserin-ol in man after intravenous, intramuscular and oral administration. PubMed. [Link]

  • Trenk, D., et al. (1984). Pharmacokinetics of ketanserin in man. PubMed. [Link]

  • Waller, P. C., et al. (1987). The pharmacokinetics of ketanserin after a single dose and at steady-state in hypertensive subjects. PubMed. [Link]

  • Rezvani, A. H., & Levin, E. D. (2006). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Duke University. [Link]

  • ClinPGx. (n.d.). Risperidone and Paliperidone Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Johnson & Johnson Medical Affairs. (2024, July 11). RISPERDAL® (risperidone) - Pharmacokinetics. J&J Medical Connect. [Link]

  • Chadman, K. K., et al. (2013). Risperidone and the 5-HT2A receptor antagonist, M100907 improve probabilistic reversal learning in BTBR T+ tf/J mice. PMC. [Link]

  • G-Casbon, G., et al. (2017). Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders. PMC. [Link]

  • Saucier, C., et al. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. PMC. [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]

  • Shioda, K., et al. (2012). Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. PMC. [Link]

  • Rojas-Mayorquín, A. E., et al. (2024). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. MDPI. [Link]

  • Tom, J., et al. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. MDPI. [Link]

  • ChEMBL. (n.d.). Radioligand binding assays for hu.... EMBL-EBI. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Labcorp. (2023, September 18). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Labcorp. [Link]

  • Chemel, B. R., et al. (2022). “Selective” serotonin 5-HT2AR antagonists. PMC. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PMC. [Link]

  • Seltzman, H. H., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Wikipedia. (n.d.). Head-twitch response. Wikipedia. [Link]

  • Dekeyne, A., & Millan, M. J. (2000). In-vivo assessment of 5-HT2A and 5-HT2C antagonistic properties of newer antipsychotics. PubMed. [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Abiero, A., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Nau, F. Jr., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLOS ONE. [Link]

  • Teegarden, B. R., & Al Shamma, H. (2009). Role of 5-HT2A receptor antagonists in the treatment of insomnia. PMC. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • ClinicalTrials.gov. (n.d.). Investigating the Neuropsychological Effects of 5-HT2a Antagonism. ClinicalTrials.gov. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • Charles River. (2025, November 13). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. Charles River. [Link]

  • FUJIFILM Wako. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. FUJIFILM Wako. [Link]

  • Berg, K. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC. [Link]

  • Tay, R. E., et al. (2025). Serotonin receptor 5-HT2A as a potential target for HCC immunotherapy. Journal for ImmunoTherapy of Cancer. [Link]

Sources

A Comparative Guide to the Standardization of Assay Controls Using Substituted N,N-Dimethylaniline Reference Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the principles and practices for qualifying and implementing substituted N,N-dimethylaniline derivatives as reference materials for assay standardization. While focusing on the specific molecule 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline , we will also draw comparisons with related, more extensively documented compounds to establish a comprehensive framework for validation and application. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the quality and integrity of their assay data.

The Critical Role of Reference Materials in Assay Validation

A reference material (RM) is a substance with one or more sufficiently homogenous and stable property values that has been established as fit for its intended use in a measurement process.[2][3] In the context of bioassays, RMs are indispensable for:

  • Calibrating instruments and measurement methods: Ensuring that the output of an assay is accurate and traceable.[4][5]

  • Validating assay performance: Confirming that an assay consistently meets its intended purpose by assessing parameters like accuracy, precision, and linearity.[6][7]

  • Monitoring laboratory performance: Identifying and mitigating variations in assay performance over time.[4]

  • Ensuring regulatory compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA for data integrity and reproducibility.[1]

The use of certified reference materials (CRMs) is the gold standard, as they are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] However, for many novel or specialized assays, CRMs may not be available. In such cases, establishing a well-characterized in-house reference material is a critical step.

A Candidate Reference Material: 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Chemical Structure and Properties

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (CAS No: 919724-28-0) is a tertiary amine with a substituted N,N-dimethylaniline core.[8] The N,N-dimethylaniline moiety is a common structural motif in reagents used in various biochemical assays, often as a substrate for enzymes like horseradish peroxidase (HRP) in colorimetric assays, or as a building block for fluorescent probes. The substituents on the aniline ring and the amino group can modulate the molecule's reactivity, solubility, and other physicochemical properties.

Caption: Chemical structure of the candidate reference material.

Intended Use as an Assay Control

Given its structure, this molecule could potentially serve as a stable substrate or a positive control in enzymatic assays, or as a standard for analytical methods like HPLC or mass spectrometry designed to quantify related compounds. However, there is a lack of extensive public documentation validating its use as a reference material. Therefore, a rigorous internal qualification process is necessary before it can be implemented for standardizing assay controls.

A Comparative Framework for Validation

To illustrate the validation process, we will compare the properties and performance of the N,N-dimethylaniline class of compounds. We will use 4-methoxy-N,N-dimethylaniline and N,N-dimethyl-p-toluidine (DMPT) as examples, as they are structurally related and more widely documented.[9] The performance of these compounds is largely influenced by the electronic effects of their substituents on the aromatic ring.[10]

Key Performance Indicators for Reference Materials

The suitability of a compound as a reference material is determined by several key performance indicators:

Performance Indicator Description Importance in Assay Standardization
Identity Confirmation of the correct chemical structure.Ensures that the correct molecule is being used, preventing erroneous results due to mistaken identity.
Purity The degree to which a substance is free from extraneous matter.Impurities can interfere with the assay, leading to inaccurate measurements and a lack of reproducibility.
Stability The ability of the material to resist chemical change over time under specified storage conditions.A stable reference material ensures that the assay controls are consistent over the duration of a study, preventing drift in assay performance.[11]
Homogeneity Uniformity of a specified property value throughout a batch of material.Ensures that each aliquot of the reference material is representative of the entire batch, providing consistent results.[3]

Comparative Properties of Substituted N,N-Dimethylanilines

Compound Molecular Weight Key Features Potential Applications as a Standard
4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline 250.38 g/mol Tertiary amine with a flexible side chain containing an ether linkage.Standard for assays involving similar substituted anilines; positive control in enzymatic reactions.
4-methoxy-N,N-dimethylaniline 151.21 g/mol Strong electron-donating methoxy group at the para position.[12]Widely used in organic synthesis and as a co-initiator in polymerization.[13] Can serve as a standard in assays where electron transfer is a key mechanism.
N,N-dimethyl-p-toluidine (DMPT) 135.21 g/mol Electron-donating methyl group at the para position.A well-established accelerator in polymerization reactions, particularly for resins.[9] Useful as a standard in industrial and materials science applications.

Experimental Protocols for Qualification and Implementation

The following protocols provide a framework for the qualification of a new batch of a candidate reference material, such as 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.

cluster_0 Reference Material Qualification Workflow A Obtain Candidate Reference Material B Identity Confirmation (e.g., NMR, MS) A->B C Purity Assessment (e.g., GC-MS, HPLC) B->C D Homogeneity Testing (Multiple Aliquots) C->D E Stability Study (Accelerated and Real-time) D->E F Assign Property Value (e.g., Concentration, Purity) E->F G Qualified Reference Material F->G

Caption: Workflow for qualifying a candidate reference material.

Protocol 1: Purity and Identity Confirmation by GC-MS

This protocol is designed to confirm the identity and determine the purity of a new batch of the reference material.

  • Reagents and Equipment:

    • Candidate reference material

    • High-purity solvent (e.g., methanol or acetonitrile)

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a small amount of the candidate reference material in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • GC-MS Conditions:

      • Inlet: Splitless injection at 250 °C.

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass-to-charge ratio (m/z) range of 40-500.

    • Analysis:

      • Inject the prepared sample into the GC-MS system.

      • Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.

      • Determine the purity by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Bridging Study for a New Lot of Reference Material

When a new lot of reference material is qualified, it is crucial to perform a bridging study to ensure consistency with the previous lot.[14]

  • Reagents and Equipment:

    • Current (old) lot of qualified reference material

    • New lot of candidate reference material

    • Assay-specific reagents and instrumentation

  • Procedure:

    • Preparation of Controls: Prepare a set of quality control (QC) samples at low, medium, and high concentrations using both the old and the new lots of the reference material.

    • Assay Performance: Run the assay using a calibration curve prepared with the old lot of the reference material.

    • Analysis:

      • Analyze the QC samples prepared from both lots in the same assay run.

      • The results for the QC samples from the new lot should fall within the acceptance criteria established for the assay (e.g., within ±15% of the nominal concentration).

    • Acceptance Criteria: At least two-thirds of the QC samples from the new lot, with at least one at each concentration level, must meet the acceptance criteria to qualify the new lot.

Application in Assay Standardization

Once qualified, the reference material is used to prepare standardized assay controls, which are then included in every assay run.

cluster_1 Role of Reference Material in an Assay Workflow RM Qualified Reference Material Calibrators Calibration Standards RM->Calibrators QCs Quality Control (Low, Mid, High) RM->QCs Assay Assay Run Calibrators->Assay QCs->Assay Results Test Sample Quantification Assay->Results Validation Assay Validation (Accuracy, Precision) Assay->Validation

Caption: Use of reference material to standardize an assay.

The inclusion of these standardized controls allows for:

  • Run-to-run consistency: By monitoring the performance of the QC samples, any deviation in the assay performance can be detected and corrected.

  • Improved data quality: The use of a well-characterized calibrator ensures the accuracy of the measurements for the unknown samples.

  • Inter-laboratory comparability: When different laboratories use the same, or well-bridged, reference materials, the results they generate are more likely to be comparable.

Conclusion

While 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is not yet an established, widely recognized reference material, its chemical properties make it a plausible candidate for use in specific assay applications. This guide has provided a comprehensive framework for the validation and implementation of this or similar substituted N,N-dimethylaniline compounds as in-house reference materials. By following a rigorous qualification process that includes identity confirmation, purity assessment, and stability testing, researchers can develop high-quality reference materials to standardize their assay controls. This, in turn, will significantly enhance the reproducibility, reliability, and overall integrity of their experimental data, which is a critical step in the successful advancement of research and drug development programs.

References

  • Infinix Bio. Understanding Reference Assay Controls: Essential Tools for Reliable Drug Development.
  • Popa, D. E. (2011).
  • Pauli, G. F., et al. (2014).
  • ARO Scientific. (2025).
  • Islam, R., et al. (2018).
  • Sigma-Aldrich.
  • Emons, H. (2005).
  • Chemsrc. (2025). CAS#:919724-28-0 | 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.
  • BEBPA. (2024). Reference Standards for Potency Assays.
  • BioPharm International. (2026).
  • Richter BioLogics. (2025). Key aspects to control assays throughout the analytical life cycle.
  • MB - About. Assays.
  • Benchchem.
  • NorthEast BioLab. (2025).
  • CASSS. Table 10: Reference Standards: Common Practices and Challenges.
  • ResearchGate.
  • NextSDS. 4-(((3-ETHOXYPROPYL)AMINO)METHYL)
  • Endotherm. 4-Methoxy-N,N-dimethylaniline.
  • MilliporeSigma. 4-Methoxy-N-methylaniline 98 5961-59-1.
  • Benchchem.
  • ChemDiv. 4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline.
  • MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • ResearchGate. (2025). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • PMC. (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline.
  • Occupational Safety and Health Administration. N,N-Dimethylaniline Method no.: PV2064.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline.
  • NextSDS.

Sources

Safety Operating Guide

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline: Proper Disposal and Operational Safety Guide

As a Senior Application Scientist, I recognize that handling complex, multi-functional organic molecules requires more than a standard safety checklist. It requires a self-validating operational plan grounded in chemical causality. 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline is a highly reactive, toxic compound featuring both a secondary aliphatic amine and a tertiary aromatic aniline core.

This guide provides drug development professionals and researchers with the mechanistic reasoning, step-by-step methodologies, and regulatory frameworks necessary to safely manage and dispose of this compound without risking personnel exposure or environmental contamination.

Part 1: Chemical Profiling and Hazard Causality

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the compound. The dual-amine structure dictates its toxicological profile and waste compatibility. Standard laboratory gloves and universal waste bins are insufficient for this chemical class.

Table 1: Structure-Hazard Causality Profile

Structural MoietyChemical PropertyHazard CausalityOperational Mitigation
N,N-dimethylaniline core Lipophilic aromatic amineRapid dermal absorption. Metabolizes to reactive intermediates that oxidize Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and systemic hypoxia .Prohibit standard nitrile gloves (poor breakthrough time). Mandate butyl rubber or laminated (SilverShield) gloves.
3-methoxypropylamino group Secondary aliphatic amineBasic and highly nucleophilic. Corrosive to mucous membranes.Process strictly within a certified fume hood. Avoid metal containment (amines degrade metal).
Overall Molecule Toxic nitrogenous organicSevere aquatic toxicity. Uncontrolled combustion yields lethal NOₓ gases.Mandate high-temperature incineration with NOₓ scrubbing via a licensed EHS contractor .

Part 2: Waste Segregation & Compatibility

The aliphatic amine moiety is highly basic and will react violently if improperly segregated. Mixing this compound with incompatible waste streams can result in exothermic boiling, container rupture, or the generation of explosive complexes.

Table 2: Waste Segregation Matrix

Waste StreamCompatibilityCausality & Action Required
Non-Halogenated Solvents Compatible Ideal carrier (e.g., Methanol, Ethanol) for diluting the waste prior to incineration.
Halogenated Solvents Compatible Can be co-disposed if labeled properly, though segregation is preferred to reduce disposal costs.
Strong Acids (HCl, H₂SO₄) INCOMPATIBLE Strictly isolate. Exothermic acid-base neutralization will cause rapid heating and potential pressure explosions.
Oxidizers (Peroxides, Nitrates) INCOMPATIBLE Strictly isolate. Amines are electron-rich and will violently oxidize, posing a severe fire risk.
Heavy Metals INCOMPATIBLE Strictly isolate. Amines can coordinate with heavy metals to form shock-sensitive explosive fulminates .

Part 3: Operational Workflow & Visualization

The following diagram outlines the self-validating lifecycle for the segregation, containment, and disposal of this compound.

G Start Waste Generation: 4-(((3-methoxypropyl)amino)methyl) -N,N-dimethylaniline Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Containment Primary Containment (HDPE or Glass, No Metal) Segregation->Containment Labeling RCRA Labeling (Toxic, Basic, Organic) Containment->Labeling Storage Satellite Accumulation Area (< 6 Months, Secondary Cont.) Labeling->Storage Spill Spill Detected? Storage->Spill SpillResponse Spill Response Protocol (Vermiculite/Sand, No Water) Spill->SpillResponse Yes Disposal Licensed EHS Contractor (High-Temp Incineration) Spill->Disposal No SpillResponse->Containment Recovered Waste

Fig 1. Operational workflow for the segregation, containment, and disposal of aniline derivatives.

Part 4: Step-by-Step Methodologies

Protocol A: Preparation and Waste Containment

Compliance: OSHA Laboratory Standard 29 CFR 1910.1450

  • PPE Verification: Don a fully buttoned flame-resistant lab coat, chemical splash goggles, and butyl rubber or laminated gloves. Do not use standard latex or thin nitrile gloves.

  • Ventilation: Conduct all transfers inside a certified, continuously operating chemical fume hood.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste carboy. Never use metal containers , as the basic amine will degrade the metal over time, leading to leaks.

  • Transfer: Slowly pour the chemical waste into the primary container. Use a dedicated funnel to prevent exterior contamination.

  • Headspace: Leave at least 10-20% headspace in the container to account for vapor expansion. Cap securely immediately after transfer.

Protocol B: RCRA Labeling and Storage

Compliance: EPA Resource Conservation and Recovery Act (RCRA)

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state:

    • "Hazardous Waste"

    • "Toxic, Basic, Organic Amine"

    • Full chemical name: 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline (No abbreviations).

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

  • Satellite Accumulation: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Do not exceed the regulatory storage limit (typically 6 months, or 3 days once 55 gallons are reached).

Protocol C: Spill Response and Decontamination

Do not use water on an aniline spill, as it will spread the lipophilic organic layer and increase the surface area for vaporization.

  • Evacuate & Isolate: Immediately alert nearby personnel and secure the area. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Absorb: Cover the spill completely with an inert, dry absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad.

  • Collect: Using a non-sparking scoop, collect the saturated absorbent and place it into a solid hazardous waste container (HDPE bucket).

  • Decontaminate: Wipe the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by a soap and water wash. Dispose of all contaminated wipes as hazardous waste.

Protocol D: Final EHS Handoff
  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Ensure the waste manifest explicitly notes the presence of an aniline derivative so the disposal contractor routes the waste to a high-temperature incinerator equipped with NOₓ scrubbers.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Information Platform (HWIP) / RCRA Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Navigating the Unseen: A Guide to Safely Handling 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds is a daily occurrence. While these molecules hold the promise of new therapies and scientific breakthroughs, they also present the challenge of ensuring the safety of the researchers who handle them. This guide provides essential, immediate safety and logistical information for handling 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, a substituted aromatic amine.

Understanding the Risks: A Profile of Aromatic Amines

Aromatic amines as a class of compounds are known for their potential toxicity. The primary routes of exposure are inhalation, skin absorption, and ingestion.[2] Based on data from similar compounds, the anticipated hazards of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline include:

  • Acute Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[3]

  • Methemoglobinemia: A serious health concern with many aromatic amines is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. This can lead to cyanosis (bluish discoloration of the skin), dizziness, headache, and in severe cases, can be fatal.[4]

  • Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to cause damage to organs such as the liver and kidneys.[5]

  • Carcinogenicity: Some aromatic amines are suspected of causing cancer.[6]

Given these potential hazards, a multi-layered approach to safety, centered on robust Personal Protective Equipment (PPE), is paramount.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

When handling 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, a comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE, categorized by the area of protection.

Body PartRecommended PPERationale and Best Practices
Respiratory Chemical fume hoodPrimary Engineering Control: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
NIOSH-approved respirator with organic vapor cartridgesSecondary Protection: In the event of a spill or if work outside of a fume hood is unavoidable (e.g., during transport), a respirator is essential. Ensure proper fit testing and cartridge selection.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Preventing Dermal Absorption: Aromatic amines can be readily absorbed through the skin. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contamination is suspected.[7]
Eyes Chemical splash gogglesProtecting Vision: Protects against splashes and vapors. Safety glasses with side shields are not sufficient.
Face shieldFull Facial Protection: To be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Body Flame-resistant lab coatMinimizing Skin Contact: A lab coat made of a material that is resistant to chemical splashes is essential.
Chemical-resistant apronAdditional Barrier: Worn over the lab coat, an apron provides an extra layer of protection against spills.
Feet Closed-toe, chemical-resistant shoesPreventing Accidental Exposure: Protects feet from spills and falling objects.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following workflow provides a procedural guide for the safe handling of 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep Review SDS (or analogous data) and conduct risk assessment PPE_Don Don appropriate PPE Prep->PPE_Don Fume_Hood_Prep Prepare and verify fume hood functionality PPE_Don->Fume_Hood_Prep Weighing Weigh/measure compound in fume hood Fume_Hood_Prep->Weighing Reaction Perform reaction in a closed or contained system Weighing->Reaction Transfer Transfer solutions using appropriate techniques (e.g., cannula) Reaction->Transfer Decon Decontaminate glassware and surfaces Transfer->Decon Waste Segregate and label waste Decon->Waste PPE_Doff Doff PPE in the correct sequence Waste->PPE_Doff Hand_Wash Wash hands thoroughly PPE_Doff->Hand_Wash DisposalWorkflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Unused Unused/Expired Chemical Waste_Container Designated, labeled hazardous waste container Unused->Waste_Container Contaminated_Solids Contaminated Solids (gloves, paper towels, etc.) Contaminated_Solids->Waste_Container Contaminated_Liquids Contaminated Liquids (solvents, reaction mixtures) Contaminated_Liquids->Waste_Container Contaminated_Glassware Contaminated Glassware Contaminated_Glassware->Waste_Container EHS_Pickup Arrange for pickup by institutional EHS Waste_Container->EHS_Pickup

Caption: A clear workflow for the segregation and disposal of waste generated from handling the target compound.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound and its solutions should never be disposed of in the sanitary sewer system. [8]* Segregate Waste Streams: Keep solid and liquid waste separate. Halogenated and non-halogenated solvent waste should also be segregated according to your institution's guidelines.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Consult EHS: Follow your institution's specific procedures for hazardous waste disposal. When in doubt, contact your EHS department for guidance. [8] By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • 4-(((3-ETHOXYPROPYL)AMINO)METHYL)-N,N-DIMETHYLANILINE - NextSDS. (n.d.). Retrieved from [Link]

  • CAS#:919724-28-0 | 4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline | Chemsrc. (2025, August 29). Retrieved from [Link]

  • Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • MSDS of 4-Methoxy-N,N-dimethylaniline. (2017, February 22). Retrieved from [Link]

  • N,N-Dimethylaniline. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - N,N-Dimethylaniline MSDS. (2005, October 9). Retrieved from [Link]

  • ICSC 0877 - N,N-DIMETHYLANILINE - INCHEM. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-(((3-methoxypropyl)amino)methyl)-N,N-dimethylaniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.